molecular formula C13H19NO3S B12626504 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide CAS No. 920756-69-0

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide

Cat. No.: B12626504
CAS No.: 920756-69-0
M. Wt: 269.36 g/mol
InChI Key: LTOGYGKNTPOWFV-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a sulfonamide group, a methyl group, and a 2-methyl-1-oxopentan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the 2-methyl-1-oxopentan-2-yl group. Common reagents used in the synthesis include sulfonyl chlorides and amines. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the sulfonamide group to an amine.

    Substitution: This reaction can replace one of the substituents on the benzene ring with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its function.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

4-Methyl-N-(2-methyl-1-oxopentan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

CAS No.

920756-69-0

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

4-methyl-N-(2-methyl-1-oxopentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-4-9-13(3,10-15)14-18(16,17)12-7-5-11(2)6-8-12/h5-8,10,14H,4,9H2,1-3H3

InChI Key

LTOGYGKNTPOWFV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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